molecular formula C13H15ClN2O3S B14808504 Methyl 4-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-4-oxobutanoate

Methyl 4-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-4-oxobutanoate

Cat. No.: B14808504
M. Wt: 314.79 g/mol
InChI Key: JLQJEVFHYQFRGD-UHFFFAOYSA-N
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Description

Methyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)-4-oxobutanoate is an organic compound with a complex structure that includes a chlorinated aromatic ring, an amino group, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the 3-chloro-2-methylphenylamine. This intermediate is then reacted with carbonothioyl chloride under controlled conditions to form the carbonothioyl derivative. The final step involves the esterification of the resulting compound with methyl 4-oxobutanoate under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The aromatic chlorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Methyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate
  • 4-[({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide

Uniqueness

Methyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15ClN2O3S

Molecular Weight

314.79 g/mol

IUPAC Name

methyl 4-[(3-chloro-2-methylphenyl)carbamothioylamino]-4-oxobutanoate

InChI

InChI=1S/C13H15ClN2O3S/c1-8-9(14)4-3-5-10(8)15-13(20)16-11(17)6-7-12(18)19-2/h3-5H,6-7H2,1-2H3,(H2,15,16,17,20)

InChI Key

JLQJEVFHYQFRGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)CCC(=O)OC

Origin of Product

United States

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